2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide
Description
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is a synthetic organic compound featuring a 1,4-dihydropyridine core substituted with an amino group at position 3 and a ketone at position 2. The dihydropyridine ring is linked via a methylene bridge to an N-ethylacetamide moiety. This structure combines redox-active heterocyclic properties with the hydrogen-bonding capabilities of the acetamide group, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-4-oxopyridin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-2-11-9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,2,6,10H2,1H3,(H,11,14) |
InChI Key |
ILUBNCBCCCYQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino and keto groups are introduced through specific reactions such as amination and oxidation.
Attachment of the Ethylacetamide Moiety: The final step involves the acylation of the pyridine derivative with ethylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization and chromatography.
- Monitoring of reaction parameters like temperature, pressure, and pH to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide
- Structural Difference : Replaces the N-ethyl group with an isopropyl (propan-2-yl) substituent.
- Impact: Increased steric bulk may reduce membrane permeability compared to the ethyl analog.
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide Derivatives
- Structural Difference : Substitutes the dihydropyridine core with a naphthyridine ring and introduces a carboxamide at position 3.
- Impact : The expanded aromatic system (naphthyridine) may enhance π-π stacking interactions with protein targets, improving binding affinity. However, reduced solubility compared to the smaller dihydropyridine scaffold could limit bioavailability .
N-Ethylacetamide and N,N-Diethylacetamide
- Structural Difference : Simple acetamides lacking the dihydropyridine moiety.
- Impact : Studies in rats link these compounds to cognitive function modulation, with elevated levels correlating with improved Y-maze performance. However, excessive N-ethylacetamide may indirectly contribute to neurotoxicity via aspartic acid accumulation .
Pharmacological and Metabolic Comparisons
Target Engagement
- Dihydropyridine Derivatives: The 1,4-dihydropyridine core in the target compound may interact with redox-sensitive targets (e.g., NADH-dependent enzymes) or ion channels, similar to classical calcium channel blockers. The 3-amino group could introduce nucleophilic reactivity, enabling covalent binding to cysteine residues in proteins .
- Naphthyridine Carboxamides: These analogs exhibit affinity for enzymes like kinases or phosphodiesterases, as suggested by their structural similarity to known inhibitors. The carboxamide group may engage in hydrogen bonding with catalytic residues .
Metabolic Stability
- In contrast, the dihydropyridine ring may undergo oxidation to a pyridine system, altering its electronic properties and biological activity .
Biological Activity
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.
The molecular formula of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is C9H13N3O2, with a molecular weight of 195.22 g/mol. The structure includes a pyridine ring, an amide group, and an amino group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide |
| SMILES | CC(=O)N1C=CC(=O)C(=C1)N |
| InChI Key | LCMPNFIENKCWRB-UHFFFAOYSA-N |
The biological activity of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator of receptor activity, leading to downstream effects on cellular pathways such as apoptosis and cell proliferation. The specific mechanism can vary based on the biological context and target.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity : Preliminary studies suggest that 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide has potential antimicrobial properties against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antitumor Effects : Some studies have reported that this compound can induce apoptosis in cancer cells. The presence of the dihydropyridine moiety is thought to play a crucial role in its antitumor activity by modulating signaling pathways involved in cell survival.
Anti-inflammatory Properties : There is evidence suggesting that 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dihydropyridine derivatives, including 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimal cytotoxicity to human cells.
- Antitumor Research : In vitro studies demonstrated that treatment with 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide led to a dose-dependent decrease in viability of breast cancer cells (MCF7). Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
- Inflammation Model : A murine model of inflammation assessed the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema and lower levels of inflammatory cytokines (IL-6 and TNF-alpha) post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
